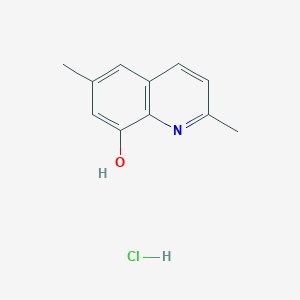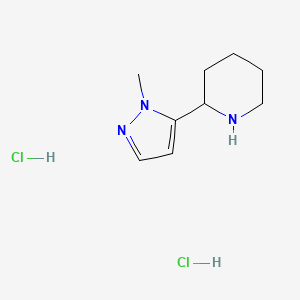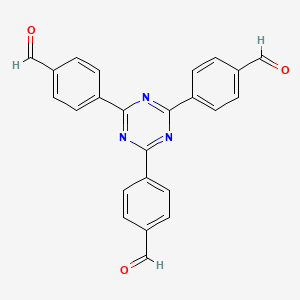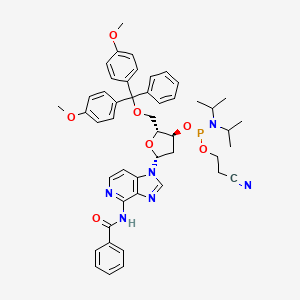
2,6-Dimethylquinolin-8-ol hydrochloride
Descripción general
Descripción
2,6-Dimethylquinolin-8-ol hydrochloride is a chemical compound with the molecular formula C11H12ClNO and a molecular weight of 209.67 . It is used in various applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethylquinolin-8-ol hydrochloride consists of a quinoline core with two methyl groups at the 2 and 6 positions and a hydroxyl group at the 8 position . The hydrochloride indicates the presence of a chloride ion, which may be involved in forming a salt with the quinoline molecule .Aplicaciones Científicas De Investigación
Drug Discovery and Medicinal Chemistry
2,6-Dimethylquinolin-8-ol hydrochloride serves as a vital scaffold in drug discovery due to its structural similarity to quinoline, which is a key component in many pharmacologically active compounds. Its derivatives have been explored for their potential in treating various diseases, including cancer and infectious diseases .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound is used for constructing complex molecular structures. It acts as an intermediate in various synthetic pathways, enabling the formation of more complex quinoline derivatives through reactions like Gould–Jacob, Friedländer, and others .
Antimicrobial Applications
Quinoline derivatives, including 2,6-Dimethylquinolin-8-ol hydrochloride, exhibit antimicrobial properties. They are studied for their effectiveness against a range of microbial pathogens, potentially leading to new treatments for bacterial and fungal infections .
Anticancer Research
The compound’s derivatives are being researched for their anticancer activities. They may inhibit the growth of cancer cells by interfering with cellular processes, making them promising candidates for developing new anticancer drugs .
Neurodegenerative Disease Treatment
Research into neurodegenerative diseases like Alzheimer’s has included quinoline derivatives due to their potential therapeutic effects. 2,6-Dimethylquinolin-8-ol hydrochloride could be a precursor for drugs aimed at mitigating the progression of such diseases .
Chemical Biology and Biochemistry
In chemical biology, this compound is used to study biological systems and processes. It can serve as a probe or a reagent in biochemical assays, helping to elucidate the function of enzymes and other macromolecules .
Direcciones Futuras
Quinoline derivatives, such as 2,6-Dimethylquinolin-8-ol hydrochloride, continue to be a topic of interest in medicinal chemistry research, with ongoing efforts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The future directions for this compound will likely involve further exploration of its potential applications in these and other areas.
Mecanismo De Acción
Target of Action
Compounds containing the 8-hydroxyquinoline nucleus, which is a part of the 2,6-dimethylquinolin-8-ol hydrochloride structure, exhibit a wide range of biological activities . They form four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . These metal ions are often involved in various biological processes and can be potential targets of the compound.
Mode of Action
The close proximity of the hydroxyl group to the heterocyclic nitrogen in 8-hydroxyquinolines makes them good monoprotic bidentate chelating agents . This suggests that 2,6-Dimethylquinolin-8-ol hydrochloride might interact with its targets by forming complexes with metal ions, thereby influencing their biological functions.
Biochemical Pathways
Given the compound’s potential to interact with various metal ions , it could influence a variety of biochemical pathways that involve these ions.
Result of Action
The ability of 8-hydroxyquinolines to form complexes with metal ions suggests that they may influence the functions of these ions at the molecular and cellular levels .
Propiedades
IUPAC Name |
2,6-dimethylquinolin-8-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c1-7-5-9-4-3-8(2)12-11(9)10(13)6-7;/h3-6,13H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDLRIKYAFTJIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}ethan-1-one](/img/structure/B1458936.png)





![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B1458948.png)

